Hydrazone-Based Conjugation Orthogonal to Amide and Click Chemistry
The hydrazine moiety on this compound reacts selectively with aldehydes and ketones to form hydrazone linkages. This chemistry is mechanistically orthogonal to the amide coupling used by 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione (Sigma-Aldrich 934402), which requires carboxyl-activated linkers , and to the copper-catalyzed azide–alkyne cycloaddition used by alkyne-functionalized thalidomide analogs such as 2-(2,6-dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione [1]. A recent study demonstrated that 24 PROTACs were rapidly assembled by condensing a hydrazide-containing FGFR inhibitor with a CRBN ligand library bearing aldehyde-functionalized linkers, highlighting the synthetic efficiency of hydrazone-based PROTAC construction [2]. The pH–rate profile of hydrazone formation shows a maximum at pH ~4–5, enabling tunable conjugation conditions distinct from the basic pH required for amine acylation [3].
| Evidence Dimension | Conjugation chemistry (reactive handle and compatible linker terminus) |
|---|---|
| Target Compound Data | Hydrazine (–NHNH₂) reacts with aldehydes/ketones; pH optimum ~4–5; hydrazone product |
| Comparator Or Baseline | 5-(Piperidin-4-yl) analog: amine (–NH) reacts with activated carboxyl groups; pH optimum ~8–9; amide product. 5-(Prop-2-yn-1-yloxy) analog: alkyne reacts with azide via CuAAC |
| Quantified Difference | Orthogonal reactivity: hydrazine–carbonyl vs. amine–carboxyl vs. alkyne–azide; non-overlapping pH optima enable sequential conjugation without protecting groups |
| Conditions | Synthetic PROTAC assembly; hydrazone formation optimal at mildly acidic pH (4–5); amide coupling requires basic conditions with activating agents (e.g., HATU, DIPEA) |
Why This Matters
This orthogonality permits sequential, chemoselective PROTAC assembly without protecting group strategies, reducing synthetic steps and improving overall yield when building heterobifunctional degraders with sensitive functional groups.
- [1] Tebu-bio. 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-yloxy)isoindoline-1,3-dione. Contains an E3 ligase ligand substituted with a terminal alkyne. View Source
- [2] LIVIVO Search Result. 24 potential PROTACs prepared from a hydrazide-containing FGFR inhibitor and a VHL/CRBN ligand library bearing aldehyde-functionalized linkers (2022). View Source
- [3] LibreTexts Chemistry. 19.8: Nucleophilic Addition of Amines—Imine and Enamine Formation. Maximum rate at weakly acidic pH around 4 to 5 for hydrazone/imine formation. View Source
